molecular formula C17H22N2O2 B13876834 Ethyl 4-cyano-2-methyl-1-(phenylmethyl)-4-piperidinecarboxylate CAS No. 270257-42-6

Ethyl 4-cyano-2-methyl-1-(phenylmethyl)-4-piperidinecarboxylate

Cat. No.: B13876834
CAS No.: 270257-42-6
M. Wt: 286.37 g/mol
InChI Key: SIEAIBCTUHYJQF-UHFFFAOYSA-N
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Description

Ethyl (2S)-1-benzyl-4-cyano-2-methylpiperidine-4-carboxylate is a complex organic compound with a piperidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-1-benzyl-4-cyano-2-methylpiperidine-4-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the benzyl and cyano groups. The final step involves esterification to form the ethyl ester. Reaction conditions often include the use of strong bases and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow chemistry techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-1-benzyl-4-cyano-2-methylpiperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Ethyl (2S)-1-benzyl-4-cyano-2-methylpiperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl (2S)-1-benzyl-4-cyano-2-methylpiperidine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to changes in cellular pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2S)-2-pyrrolidinecarboxylate
  • Ethyl (2S)-1,4-anhydro-3-deoxypentitol-2-carboxylate

Uniqueness

Ethyl (2S)-1-benzyl-4-cyano-2-methylpiperidine-4-carboxylate is unique due to its specific piperidine ring structure and the presence of both benzyl and cyano groups. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

270257-42-6

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

ethyl 1-benzyl-4-cyano-2-methylpiperidine-4-carboxylate

InChI

InChI=1S/C17H22N2O2/c1-3-21-16(20)17(13-18)9-10-19(14(2)11-17)12-15-7-5-4-6-8-15/h4-8,14H,3,9-12H2,1-2H3

InChI Key

SIEAIBCTUHYJQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCN(C(C1)C)CC2=CC=CC=C2)C#N

Origin of Product

United States

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